Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate
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Overview
Description
20:4 PS, 1,2-diarachidonoyl-sn-glycero-3-phospho-L-serine (sodium salt), chloroform is a sodium salt of glycerophospholipid. It consists of two chains of arachidonic acid attached to the sn-1 and sn-2 positions and phospho-L-serine at the sn-3 position of the glycerol backbone . This compound is commonly used in liposome preparation to study the effects of the fatty acid profile of phospholipids on membrane vesiculation by dynamin and endophilin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20:4 PS, 1,2-diarachidonoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves the esterification of glycerol with arachidonic acid at the sn-1 and sn-2 positions, followed by the phosphorylation of the sn-3 position with L-serine . The reaction conditions typically involve the use of chloroform as a solvent and sodium as a counterion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated products .
Scientific Research Applications
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery and membrane protein studies.
Medicine: Investigated for its potential role in modulating inflammatory responses and neurological functions.
Industry: Utilized in the formulation of cosmetic and pharmaceutical products.
Mechanism of Action
The mechanism of action of 20:4 PS, 1,2-diarachidonoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways . The compound interacts with various molecular targets, including membrane proteins and enzymes, to modulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2-Diarachidonoyl-sn-glycero-3-phosphatidylcholine: Similar in structure but with a phosphatidylcholine head group instead of phospho-L-serine.
1-arachidonoyl-sn-glycero-3-phospho-L-serine: Contains only one arachidonic acid chain.
Properties
CAS No. |
474967-17-4 |
---|---|
Molecular Formula |
C46H73NNaO10P |
Molecular Weight |
854.0 g/mol |
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C46H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(48)54-39-42(40-55-58(52,53)56-41-43(47)46(50)51)57-45(49)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,23-26,29-32,42-43H,3-10,15-16,21-22,27-28,33-41,47H2,1-2H3,(H,50,51)(H,52,53);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-;/t42-,43+;/m1./s1 |
InChI Key |
JFPYEVXNLNLLRD-LAECUUORSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+] |
Origin of Product |
United States |
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